molecular formula C11H15NO5 B1276134 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid CAS No. 318270-07-4

2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid

Cat. No.: B1276134
CAS No.: 318270-07-4
M. Wt: 241.24 g/mol
InChI Key: ZKAXXVUDFFMDMY-UHFFFAOYSA-N
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Description

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H15NO5 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 5 positions, and an amino group is attached to the alpha carbon of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,4,5-trimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-(3,4,5-trimethoxyphenyl)acetic acid: Similar structure but with different substitution pattern on the phenyl ring.

    2-amino-2-(2,4-dimethoxyphenyl)acetic acid: Lacks one methoxy group compared to the target compound.

    2-amino-2-(2,5-dimethoxyphenyl)acetic acid: Another derivative with a different substitution pattern.

Uniqueness

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid is unique due to the specific arrangement of methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-amino-2-(2,4,5-trimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-7-5-9(17-3)8(16-2)4-6(7)10(12)11(13)14/h4-5,10H,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAXXVUDFFMDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C(=O)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408431
Record name 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318270-07-4
Record name α-Amino-2,4,5-trimethoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318270-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-2-(2,4,5-trimethoxyphenyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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